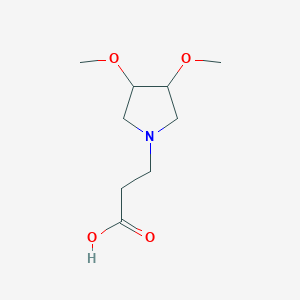

3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid

Übersicht

Beschreibung

3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid, also known as 3,4-dimethoxypyrrolidine-1-carboxylic acid, is an organic compound that has a wide range of applications in scientific research. It is a derivative of pyrrolidine, a five-member heterocyclic compound, and is a common starting material for a variety of organic syntheses. It has been used in the synthesis of many compounds, including antibiotics, anti-cancer agents, and compounds with potential therapeutic applications. In addition, this compound has been used as a catalyst in a number of reactions, including the synthesis of amides, esters, and cyclic compounds.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Antinociceptive Activity

A study synthesized a focused library of new piperazinamides derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, aiming to create hybrid molecules with potential anticonvulsant properties. These compounds combined chemical fragments from known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide. The compounds showed broad spectra of anticonvulsant activity across various preclinical seizure models, with some demonstrating favorable anticonvulsant properties and a safety profile comparable to or better than clinically relevant antiepileptic drugs (Kamiński et al., 2016).

Antioxidant Properties

Another investigation focused on the synthesis of new compounds, including derivatives of 3,4-dimethoxyphenyl-1,2,4-triazoles, to evaluate their antioxidant activities. The study developed preparative methods for synthesizing these compounds and evaluated their antioxidant activities in vitro. The findings highlighted the potential of these new compounds as antioxidants, contributing to the research on chemical compounds that can mitigate oxidative stress (Dovbnya et al., 2022).

Water-Soluble Thermo-Sensitive Resin

Research on the synthesis and properties of a water-soluble resin with tertiary amine oxide side substituents demonstrated its potential in thermal laser imaging applications. This study showcased how 3-(dimethylamino)propanoic acid can be utilized in the creation of materials with unique thermal behaviors and thermo-induced solubility changes, indicating a novel application in materials science (An et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis.

Mode of Action

It is known that the compound interacts with the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of aromatic amino acids.

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxypyrrolidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-13-7-5-10(4-3-9(11)12)6-8(7)14-2/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTSIZZDYXKUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

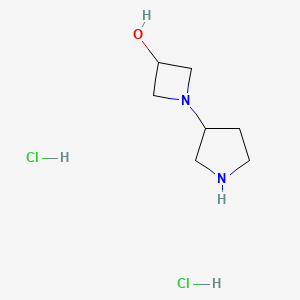

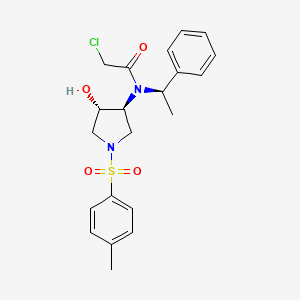

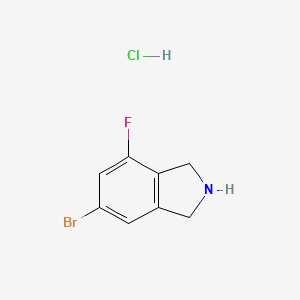

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1474150.png)

![Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1474164.png)

![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)

![(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B1474169.png)